molecular formula C14H17N3 B2659021 2-({2-azabicyclo[2.2.1]heptan-2-yl}methyl)-1H-1,3-benzodiazole CAS No. 2380184-56-3

2-({2-azabicyclo[2.2.1]heptan-2-yl}methyl)-1H-1,3-benzodiazole

Cat. No.: B2659021
CAS No.: 2380184-56-3
M. Wt: 227.311
InChI Key: MZTBFRACHXJSOD-UHFFFAOYSA-N
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Description

2-({2-azabicyclo[221]heptan-2-yl}methyl)-1H-1,3-benzodiazole is a complex organic compound that features a bicyclic structure fused with a benzodiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-azabicyclo[2.2.1]heptan-2-yl}methyl)-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to form oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would be applicable.

Chemical Reactions Analysis

Types of Reactions

2-({2-azabicyclo[2.2.1]heptan-2-yl}methyl)-1H-1,3-benzodiazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: MCPBA in an organic solvent like dichloromethane.

    Reduction: LiAlH4 in dry tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include epoxides, reduced alcohols, and substituted derivatives, depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-({2-azabicyclo[2.2.1]heptan-2-yl}methyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, thereby modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-({2-azabicyclo[2.2.1]heptan-2-yl}methyl)-1H-1,3-benzodiazole apart is its fused benzodiazole ring, which imparts unique electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions, such as drug design and material science.

Properties

IUPAC Name

2-(2-azabicyclo[2.2.1]heptan-2-ylmethyl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3/c1-2-4-13-12(3-1)15-14(16-13)9-17-8-10-5-6-11(17)7-10/h1-4,10-11H,5-9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZTBFRACHXJSOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CN2CC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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